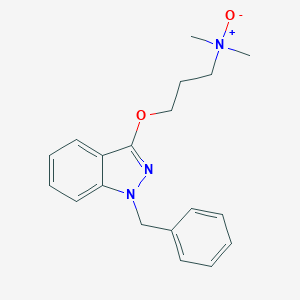

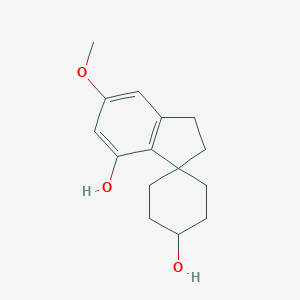

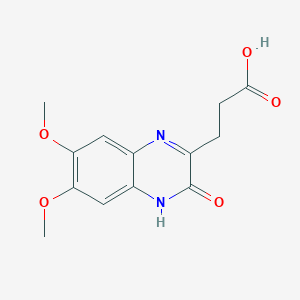

3-(6,7-二甲氧基-3-氧代-3,4-二氢-喹喔啉-2-基)-丙酸

描述

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, often involves multi-step reactions that include the formation of the quinoxaline core, followed by functional group modifications. Studies have explored the synthesis and biological evaluation of analogs of antitumor agents featuring the quinoxaline moiety, demonstrating the importance of intact quinoxaline rings for antitumor activity and the effects of substituents on the quinoline ring in determining activity levels (Hazeldine et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, is critical for their biological activity. Crystal structure and density functional theory (DFT) studies on related compounds reveal insights into the electronic structure, geometrical parameters, and intermolecular interactions that may influence biological efficacy and interaction with biological targets. For example, the structural analysis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones provided information on bond lengths, bond angles, and electrostatic potential, which are essential for understanding reactivity and binding affinity (Patel et al., 2022).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, which allow for further functionalization or modification of the molecular structure. For instance, the reactivity of quinoxaline compounds with different reagents can lead to the formation of fluorescent derivatives, highlighting the versatility of these molecules for analytical and diagnostic applications (Yamaguchi et al., 1985).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its formulation into pharmaceuticals. The analysis of the crystal structure and physical properties provides insights into the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including their acidity, basicity, reactivity with various chemical reagents, and stability, are fundamental to their biological activity and potential therapeutic applications. Studies on the synthesis and evaluation of analogues have shed light on the relationship between the structure of quinoxaline derivatives and their chemical properties, contributing to the development of compounds with desired biological activities (Hazeldine et al., 2001).

科学研究应用

喹喔啉衍生物及其生物活性

喹喔啉及其衍生物,包括 3-(6,7-二甲氧基-3-氧代-3,4-二氢-喹喔啉-2-基)-丙酸,是具有广泛生物和药理活性的杂环化合物。由于其多样的化学结构和显着的生物活性,这些化合物已被广泛研究其在药物化学中的潜在应用。

抗菌和抗肿瘤特性:喹喔啉衍生物以其抗菌活性而闻名,并已对其潜在的抗肿瘤特性进行了研究。喹喔啉的结构多样性允许合成具有增强生物活性的化合物,包括抑制微生物生长和对各种癌细胞系的潜在抗肿瘤作用 (佩雷拉等人,2015)。

化学合成和分子设计:喹喔啉骨架是设计和合成具有多种应用的新型化合物的基础结构。这包括 n 型半导体、传感器和储能材料的开发,展示了喹喔啉衍生物在有机材料和纳米科学领域的化学多功能性和实用性 (塞古拉等人,2015)。

生物医学应用:喹喔啉基化合物已被改性以创造各种生物医学应用。这包括抗菌活性以及治疗慢性代谢疾病。喹喔啉结构的修饰使能够开发具有靶向生物活性的化合物,从而促进药物发现和制药科学的进步 (佩雷拉等人,2015)。

药理学特征:喹喔啉衍生物表现出广泛的药理作用,包括抗菌、抗炎、抗糖尿病、抗病毒、抗肿瘤和抗结核活性。它们的药理学特征使它们成为化学家和研究人员开发可能在治疗各种疾病中提供更高疗效和安全性的更新衍生物的宝贵工具 (拉姆利等人,2014)。

属性

IUPAC Name |

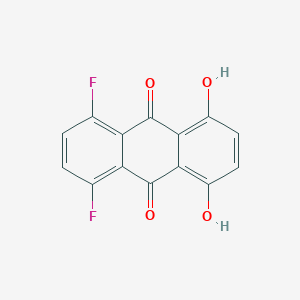

3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCXQGZLHLEGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563331 | |

| Record name | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid | |

CAS RN |

99208-26-1 | |

| Record name | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。